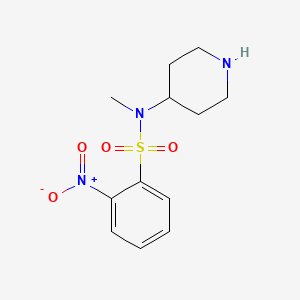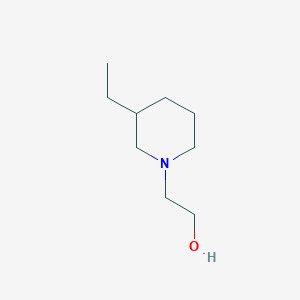
N-(3-phenylpropyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylpropyl)oxan-4-amine, also known as PPO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPO belongs to the class of compounds known as oxanes, which are cyclic ethers with a six-membered ring containing an oxygen atom.
Mechanism of Action
The exact mechanism of action of N-(3-phenylpropyl)oxan-4-amine is not fully understood. However, it is believed that N-(3-phenylpropyl)oxan-4-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. SSRIs are a class of drugs commonly used as antidepressants, while sigma-1 receptors are involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)oxan-4-amine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. N-(3-phenylpropyl)oxan-4-amine has also been shown to decrease the levels of noradrenaline, which is a neurotransmitter involved in the stress response. In addition, N-(3-phenylpropyl)oxan-4-amine has been shown to have analgesic effects, possibly through its interaction with sigma-1 receptors.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-phenylpropyl)oxan-4-amine is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(3-phenylpropyl)oxan-4-amine. One area of interest is its potential as a treatment for depression and chronic pain. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the development of new analogs of N-(3-phenylpropyl)oxan-4-amine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of N-(3-phenylpropyl)oxan-4-amine and its effects on various physiological processes.
Synthesis Methods
The synthesis of N-(3-phenylpropyl)oxan-4-amine involves the reaction of 3-phenylpropylamine with 1,2-epoxyhexane in the presence of a catalyst. The reaction yields N-(3-phenylpropyl)oxan-4-amine as a white crystalline solid with a melting point of around 80-85°C. The purity of N-(3-phenylpropyl)oxan-4-amine can be improved by recrystallization or column chromatography.
Scientific Research Applications
N-(3-phenylpropyl)oxan-4-amine has been studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research is its potential as an antidepressant. Studies have shown that N-(3-phenylpropyl)oxan-4-amine has antidepressant-like effects in animal models and may be effective in the treatment of depression in humans.
N-(3-phenylpropyl)oxan-4-amine has also been studied for its potential as an analgesic. Animal studies have shown that N-(3-phenylpropyl)oxan-4-amine has analgesic effects and may be effective in the treatment of chronic pain.
properties
IUPAC Name |
N-(3-phenylpropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-15-14-8-11-16-12-9-14/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSPIXLBXRUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)oxan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)






![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)